molecular formula C20H16N2O B5808054 5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole

5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole

Cat. No. B5808054
M. Wt: 300.4 g/mol
InChI Key: ZVEHUIXPGGPWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole, also known as DMNB, is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has a naphthoyl group attached to its structure. DMNB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole functions as a fluorescent probe by binding to specific biomolecules and undergoing a change in fluorescence intensity or wavelength. The mechanism of action of this compound involves the interaction of the naphthoyl group with the target biomolecule, resulting in a change in the electronic properties of the this compound molecule. This change in electronic properties leads to a change in the fluorescence properties of this compound, which can be detected using various techniques such as fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to bind to various proteins and nucleic acids, affecting their function and structure. This compound has also been shown to affect the dynamics of lipid membranes, leading to changes in membrane fluidity and permeability. Additionally, this compound has been shown to affect the signaling pathways involved in various cellular processes such as apoptosis and autophagy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole in lab experiments is its high sensitivity and specificity for various biomolecules. It can be used to detect and quantify the binding of proteins, nucleic acids, and other biomolecules with high accuracy. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental systems.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity to cells and organisms, which can affect the results of experiments. Additionally, this compound may not be suitable for studying certain biomolecules or processes, as it may interfere with their function or structure.

Future Directions

There are several future directions for research involving 5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole. One area of research is the development of new fluorescent probes based on the structure of this compound. These probes could have improved sensitivity and specificity for various biomolecules, allowing for more accurate detection and quantification. Another area of research is the application of this compound in the study of disease processes, such as cancer and neurodegenerative diseases. This compound could be used to study the signaling pathways involved in these diseases, leading to the development of new therapeutic strategies. Finally, this compound could be used in the development of new imaging techniques for studying biological processes in living cells and organisms.

Synthesis Methods

The synthesis of 5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole involves the reaction of 5,6-dimethyl-1H-benzimidazole with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of this compound. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole has been extensively used as a fluorescent probe for studying various biological processes. It has been used to investigate the binding of proteins, nucleic acids, and other biomolecules. This compound has also been used to study the dynamics of lipid membranes and the behavior of lipids in living cells. Additionally, this compound has been used to study the signaling pathways involved in various cellular processes such as apoptosis and autophagy.

properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-13-10-18-19(11-14(13)2)22(12-21-18)20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEHUIXPGGPWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.